molecular formula C15H16Br2N2 B193202 alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile CAS No. 1027160-12-8

alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile

Cat. No. B193202
M. Wt: 384.11 g/mol
InChI Key: AJUNARPIHUBZNV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving "alpha,alpha,alpha’,alpha’-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile" .

Scientific Research Applications

  • Synthesis of Cyclic Alpha-Amino Acid Derivatives

    • Researchers have synthesized conformationally constrained cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions. This process involves bis-alkylation with various alpha,alpha'-dibromo-o-xylene derivatives, leading to the production of isonitrile derivatives, which are further processed into amino esters (Kotha & Brahmachary, 2000).
  • Development of Immunogens

    • In another study, researchers worked on the synthesis of immunogens related to the synthetic tetrasaccharide side chain of the Bacillus anthracis exosporium. This involved the conversion of known compounds to various glycosides, which were then used to construct trirhamnoside glycosyl acceptors (Saksena, Adamo, & Kováč, 2007).
  • Catalysis in Oxygenation Reactions

    • The compound has been used in the development of a new catalyst, specifically for the oxygenation of organic sulfides. This catalyst, derived from the reaction of specific compounds, shows effectiveness in both solution and solvent-free conditions (Barker & Ren, 2008).
  • Synthesis of Novel Therapeutic Classes

    • Researchers have prepared specific alpha-ethyl phenethylamine derivatives. This work led to the evaluation of these compounds in drug discrimination assays in rats. This study suggests the prototype of a new pharmacologic class with potential value in facilitating psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
  • Investigation of Molecular Recognition Processes

    • A study examining specific interactions between molecules focused on how simple molecules like benzene can recognize and differentiate similar entities. This research provides insights into the molecular recognition processes and interactions involved (Ramírez-Gualito et al., 2009).
  • Facilitating Synthesis of Alpha-Aryl Nitriles

    • Efficient synthesis of alpha-aryl nitriles has been developed, utilizing Lewis acid catalysis. This method converts various benzylic alcohols to corresponding nitriles, highlighting the compound's role in facilitating specific chemical syntheses (Chen et al., 2008).
  • Development of Neoglycoconjugates

    • The synthesis of various structural fragments of a complex tetrasaccharide was achieved. This led to the development of neoglycoconjugates which could have applications in understanding and manipulating biological systems (Saksena, Adamo, & Kováč, 2007).
  • Investigating CH/pi Interaction in Carbohydrates

    • Research on the CH/pi interaction involved in carbohydrate recognition by aromatic compounds was conducted. This study confirmed the enthalpic nature of the interaction and its significance in molecular recognition processes (Ramírez-Gualito et al., 2009).
  • Exploring Reaction Mechanisms

    • The study on the synthesis of tetrazole analogs of gamma- and delta-amino acids revealed insights into the reaction mechanisms and provided methodologies for creating saturated compounds from unsaturated nitriles (Moutevelis-Minakakis et al., 2006).
  • Catalysis in Isomerization Reactions

    • Researchers have utilized specific catalysts for isomerization reactions of olefins. This highlights the compound's role in synthetic organic chemistry, enabling the production of valuable intermediates (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Safety And Hazards

There is limited information available on the safety and hazards of "alpha,alpha,alpha’,alpha’-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile" .

properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUNARPIHUBZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586587
Record name 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile

CAS RN

1027160-12-8
Record name 1,3-Benzenediacetonitrile, 5-(dibromomethyl)-alpha1,alpha1,alpha3,alpha3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027160128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-(5-(DIBROMOMETHYL)BENZENE-1,3-DIYL)BIS(2-METHYLPROPANENITRILE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847A4M9DHM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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